Daphmacropodine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Daphmacropodine is a naturally occurring compound found in the leaves of the this compound plant. It is a member of the phenylpropanoid family and is structurally related to other compounds such as salicylic acid and cinnamic acid. It has been studied extensively for its potential medicinal properties, including its anti-inflammatory, anti-bacterial, and anti-oxidant activities.

Scientific Research Applications

Antioxidant Activity

Daphmacropodine has demonstrated potent antioxidant activity. A study on alkaloids from Daphniphyllum oldhami, including this compound, found that these compounds showed significant antioxidant effects against hydrogen peroxide-induced impairment in PC12 cells (Mu et al., 2007).

Synthesis and Structural Analysis

Research has focused on the synthesis and structural elucidation of this compound. A study on the synthesis of the core structure of daphnimacropodines, which are related to this compound, highlighted a divergent synthetic approach to access these complex chemical structures (Chen et al., 2019).

Neuropharmacology

While not directly about this compound, studies on dopamine and dopamine receptor agonists provide context for the potential neuropharmacological relevance of this compound. These studies explore the roles of dopamine in cardiovascular therapy and the effects of dopamine receptor agonists on various conditions (Murphy & Elliott, 1990).

Ethnopharmacology

This compound and related compounds may have ethnopharmacological significance. A review on trends in ethnopharmacology emphasized the importance of traditional knowledge and plant-derived chemicals in modern medicine, which could apply to the study of this compound (Gilani & Atta-ur-rahman, 2005).

Ecotoxicology

Although not specific to this compound, research on Daphnia magna as an ecotoxicological indicator organism provides insights into the broader ecological context in which this compound-related studies might be situated (Baird et al., 1989).

Mechanism of Action

Target of Action

Daphmacropodine is a natural product of Daphniphyllum, Daphniphyllaceae

Biochemical Pathways

This compound is part of the Daphniphyllum alkaloids, a structurally diverse group of natural products . These alkaloids have attracted great interest as challenging targets for total synthesis or biosynthetic studies . .

Result of Action

As a member of the Daphniphyllum alkaloids, it is likely that this compound shares some of the biological activities observed in this group of compounds . .

Biochemical Analysis

Biochemical Properties

Daphmacropodine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. This compound can modulate the activity of these enzymes, leading to alterations in metabolic pathways . Additionally, this compound has been shown to bind to specific receptors on cell membranes, affecting signal transduction pathways and cellular responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. This compound can modulate the release and uptake of neurotransmitters, thereby affecting synaptic transmission and neuronal communication . In immune cells, this compound has been shown to alter gene expression, leading to changes in cytokine production and immune responses . Furthermore, this compound impacts cellular metabolism by influencing the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors on cell membranes, leading to changes in gene expression and cellular responses . These molecular interactions are critical for the compound’s biological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves the cytochrome P450 enzymes, which metabolize this compound into active and inactive metabolites . These metabolic reactions can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding these metabolic pathways is essential for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and lysosomes, through targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects . Understanding the mechanisms of subcellular localization is crucial for optimizing the therapeutic potential of this compound.

Properties

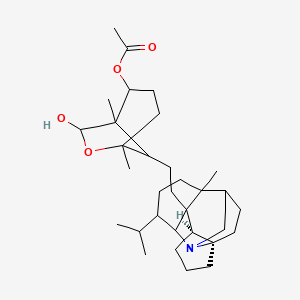

IUPAC Name |

[7-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-27,35H,7-18H2,1-6H3/t21?,22?,23?,24-,25?,26?,27?,28?,29?,30?,31-,32?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDMEBFUPVLRNE-ULZSQJEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC2(C3CC[C@]45CCC[C@H]4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Daphmacropodine and where is it found?

A1: this compound is a naturally occurring alkaloid originally isolated from the plant Daphniphyllum macropodum Miquel. [] This plant belongs to the Daphniphyllum genus, known for producing various structurally unique alkaloids.

Q2: What is the chemical structure of this compound?

A2: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they highlight its structural relationship with another alkaloid, Daphmacrine. [] The research indicates that this compound can be chemically converted into Daphmacrine. [] This suggests a close structural similarity between the two alkaloids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.